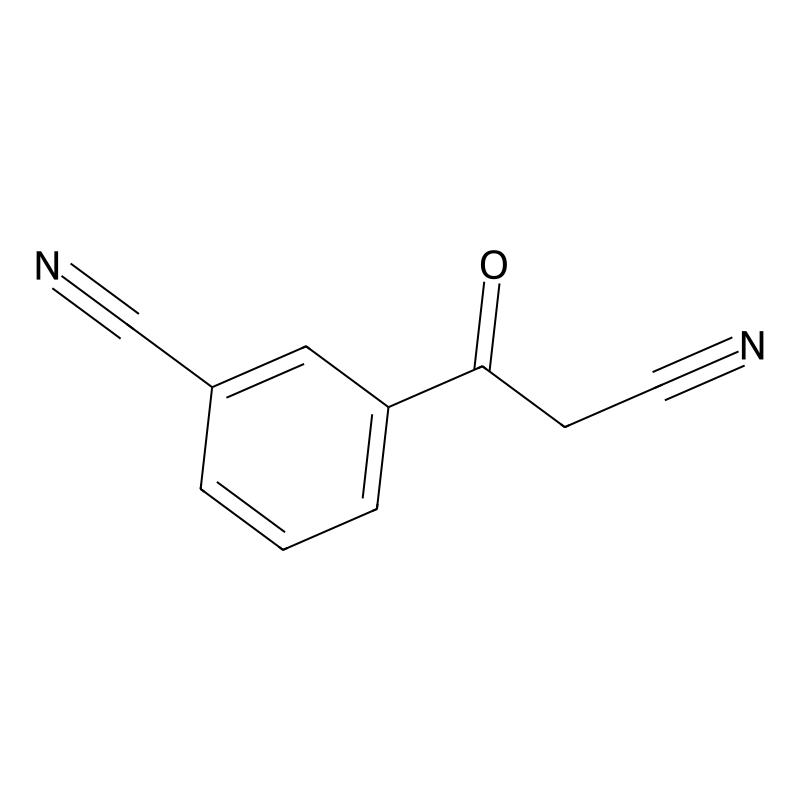

3-(2-Cyanoacetyl)Benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

3-(2-Cyanoacetyl)Benzonitrile possesses two reactive functional groups: a cyanoacetyl group (-(C=O)CH2CN) and a nitrile group (C≡N). These functionalities can be exploited in organic synthesis reactions for the creation of various complex molecules. The cyanoacetyl group can participate in condensation reactions to form heterocyclic compounds, while the nitrile group can be converted into other functional groups through various transformations ().

Material Science

The presence of aromatic rings and cyano groups in 3-(2-Cyanoacetyl)Benzonitrile suggests potential applications in material science. Aromatic rings can contribute to π-π stacking interactions, leading to the formation of ordered structures. Cyano groups can participate in hydrogen bonding and coordination chemistry, further enhancing material properties. More research is needed to explore the development of functional materials using this molecule.

Medicinal Chemistry

While there's no current evidence of specific medicinal applications for 3-(2-Cyanoacetyl)Benzonitrile itself, its chemical structure shares similarities with some known pharmaceutical compounds. The cyanoacetyl group is a common pharmacophore present in various drugs, and further exploration might reveal potential for this molecule as a starting material for drug discovery or as a scaffold for designing new bioactive compounds.

3-(2-Cyanoacetyl)Benzonitrile is a chemical compound with the molecular formula C₁₀H₇N₂O. It features a cyanoacetyl group attached to a benzonitrile moiety, making it a member of the larger family of nitriles. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

Currently, there is no scientific literature available describing a specific mechanism of action for 3-(2-Cyanoacetyl)Benzonitrile.

Due to the lack of specific research on 3-(2-Cyanoacetyl)Benzonitrile, it is advisable to handle it with caution, assuming the following potential hazards:

- Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, making it reactive towards various nucleophiles.

- Condensation Reactions: It can participate in condensation reactions, particularly with aldehydes and ketones, forming more complex structures.

- Cyclization Reactions: The compound can also undergo cyclization reactions under specific conditions, leading to the formation of heterocyclic compounds.

These reactions are critical for synthesizing more complex organic molecules and exploring the compound's reactivity.

Research indicates that compounds related to 3-(2-Cyanoacetyl)Benzonitrile exhibit various biological activities. For instance, derivatives of cyanoacetyl compounds have shown potential as:

- Antimicrobial Agents: Certain derivatives demonstrate activity against bacteria and fungi.

- Antitumor Activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation.

- Enzyme Inhibitors: The unique structure allows for interactions with specific enzymes, potentially leading to therapeutic applications.

These biological properties highlight the importance of 3-(2-Cyanoacetyl)Benzonitrile in medicinal chemistry and drug development.

The synthesis of 3-(2-Cyanoacetyl)Benzonitrile can be achieved through several methods:

- One-Pot Multi-Component Reactions: This method involves reacting benzonitrile with cyanoacetic acid and other reagents under controlled conditions to yield the desired product in good yields .

- Condensation Reactions: The compound can be synthesized by condensing benzonitrile with cyanoacetic acid in the presence of a base, facilitating the formation of the cyanoacetyl group .

- Modified Synthetic Routes: Various modifications to existing synthetic pathways have been reported, optimizing yields and reaction times while minimizing by-products.

These methods underscore the versatility and accessibility of 3-(2-Cyanoacetyl)Benzonitrile for research and industrial applications.

3-(2-Cyanoacetyl)Benzonitrile finds applications in several areas:

- Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancers.

- Organic Synthesis: The compound is utilized as a building block for creating more complex organic molecules.

- Material Science: Due to its unique properties, it may be explored for applications in developing new materials or coatings.

The diverse applications reflect its significance in both research and commercial settings.

Interaction studies involving 3-(2-Cyanoacetyl)Benzonitrile have focused on its reactivity with biological targets:

- Enzyme Interactions: Research has shown that this compound can interact with specific enzymes, potentially inhibiting their activity and providing insights into its mechanism of action .

- Binding Studies: Studies utilizing techniques such as molecular docking have been employed to predict how 3-(2-Cyanoacetyl)Benzonitrile binds to various biological macromolecules, aiding drug design efforts.

These studies are crucial for understanding how this compound may function therapeutically.

Several compounds share structural similarities with 3-(2-Cyanoacetyl)Benzonitrile. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Cyanoacetyl)Benzonitrile | Cyanoacetylnitrile | Contains a para-substituted cyanoacetyl group |

| 3-Cyanoacetic Acid | Cyanoacetic acid | A simpler structure lacking the aromatic component |

| Benzonitrile | Aromatic nitrile | Serves as a precursor but lacks the cyanoacetyl group |

Uniqueness of 3-(2-Cyanoacetyl)Benzonitrile

What sets 3-(2-Cyanoacetyl)Benzonitrile apart from these compounds is its combination of both aromaticity and the cyanoacetyl functionality. This unique structure provides distinct reactivity patterns and biological activities that are not present in simpler or differently substituted analogs. Its ability to participate in diverse

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant